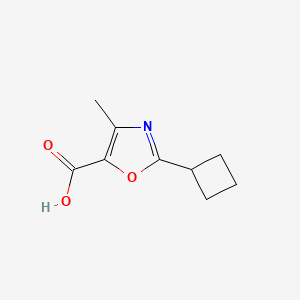
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol This compound features a cyclobutyl group attached to the oxazole ring, which is further substituted with a methyl group and a carboxylic acid group
准备方法
The synthesis of 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.
化学反应分析
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted oxazole derivatives.
科学研究应用
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. The carboxylic acid group can also form ionic interactions with target molecules .
相似化合物的比较
Similar compounds to 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid include:
- 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid
- 2-Methyl-4-trifluoromethyl-1,3-oxazole-5-carboxylic acid
These compounds share the oxazole ring structure but differ in the substituents attached to the ring. The unique cyclobutyl group in this compound distinguishes it from its analogs, potentially leading to different chemical and biological properties.
生物活性
Overview
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties.
The compound features an oxazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. These interactions are crucial for its binding to biological targets, influencing its biological activity. The carboxylic acid group can form ionic interactions, enhancing its affinity for certain biomolecules .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve modulation of cell signaling pathways and induction of apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibits proliferation and induces apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxazole derivatives, this compound was found to have a Minimum Inhibitory Concentration (MIC) lower than many known antibiotics against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Case Study: Anticancer Mechanism
Another study focused on the anticancer activity of this compound revealed that it could significantly reduce the viability of specific cancer cell lines in vitro. The mechanism was attributed to the activation of intrinsic apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid | Oxazole derivative | Moderate antimicrobial activity |
| 2-Methyl-4-trifluoromethyl-1,3-oxazole-5-carboxylic acid | Oxazole derivative | Stronger anticancer properties |
The cyclobutyl group in this compound may contribute to its unique biological activities compared to these analogs.
属性
IUPAC Name |
2-cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-7(9(11)12)13-8(10-5)6-3-2-4-6/h6H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGFAKLPPUAEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














